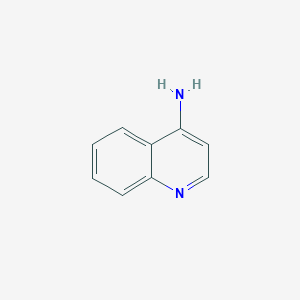

4-Aminoquinoline

Descripción general

Descripción

4-Aminoquinoline is a form of aminoquinoline with the amino group positioned at the fourth carbon of the quinoline ring. This compound has been extensively studied and utilized due to its significant pharmacological properties, particularly in the treatment of malaria. Derivatives of this compound, such as chloroquine and amodiaquine, have been pivotal in combating erythrocytic plasmodial infections .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-aminoquinoline typically involves the condensation of aniline derivatives with β-ketoesters under suitable reaction conditions. One common method is the Conrad-Limpach synthesis, which employs aniline derivatives as precursors. These are condensed with β-ketoesters to form 4-hydroxyquinolines, which are then converted to 4-aminoquinolines .

Industrial Production Methods: Industrial production of this compound and its derivatives often involves large-scale chemical synthesis using cost-effective and efficient methods. The process generally includes the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 4-Aminoquinoline undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinone-imine derivatives.

Reduction: Reduction reactions can modify the quinoline ring, affecting its pharmacological properties.

Substitution: Substitution reactions, particularly at the amino group, can produce a wide range of derivatives with different biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Various alkylating and acylating agents are employed under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions include a variety of this compound derivatives, each with unique pharmacological properties. For example, chloroquine and amodiaquine are well-known antimalarial agents derived from this compound .

Aplicaciones Científicas De Investigación

Antimalarial Activity

The most prominent application of 4-aminoquinoline is in the development of antimalarial drugs. Key derivatives include:

- Chloroquine : Historically the first-line treatment for malaria, it has been widely used due to its effectiveness against Plasmodium falciparum.

- Amodiaquine : Known for its potency against chloroquine-resistant strains, it remains a crucial drug despite some toxicity concerns related to its metabolites.

- Hydroxychloroquine : Originally developed for malaria, it has gained attention for its use in autoimmune disorders.

Case Study: New Derivatives Development

Recent studies have focused on synthesizing new this compound derivatives with enhanced efficacy and reduced toxicity. For instance, a study identified two lead compounds with IC50 values significantly lower than chloroquine against resistant strains of P. falciparum, demonstrating their potential as future antimalarial agents .

Antibacterial and Antiviral Properties

Beyond antimalarial applications, this compound derivatives exhibit antibacterial and antiviral activities. Research has shown that certain derivatives can inhibit bacterial growth and viral replication, making them potential candidates for treating infections caused by resistant pathogens.

- Antibacterial Activity : Some 4-aminoquinolines have been reported to possess activity against Mycobacterium tuberculosis, targeting specific bacterial enzymes .

- Antiviral Activity : The compound has shown promise in inhibiting viruses such as HIV and influenza, with ongoing research aimed at optimizing its efficacy .

Anticancer Applications

Emerging research indicates that this compound derivatives may also have anticancer properties. Studies have demonstrated that specific modifications to the this compound structure can enhance selectivity and potency against cancer cells while minimizing effects on normal cells.

Case Study: Hybrid Compounds

Recent investigations into hybrid compounds combining this compound with other pharmacophores have yielded promising results in inhibiting cancer cell growth. For example, a study synthesized a series of 4-piperazinylquinoline-isatin hybrids that exhibited significant cytotoxicity against breast cancer cells compared to non-cancerous cells .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound derivatives are also noteworthy. Some compounds have been shown to reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.

Future Directions and Research Trends

The ongoing research into this compound focuses on:

- Novel Synthesis Techniques : Developing new synthetic pathways to create more effective derivatives with fewer side effects.

- Pharmacokinetic Studies : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds to optimize their clinical use .

- Combination Therapies : Exploring the efficacy of combining this compound derivatives with other therapeutic agents to enhance treatment outcomes for various diseases.

Mecanismo De Acción

The mechanism of action of 4-aminoquinoline, particularly in its antimalarial role, involves the inhibition of heme polymerase activity in the parasite Plasmodium falciparum. This inhibition leads to the accumulation of free heme, which is toxic to the parasite. The drug binds to free heme, preventing its conversion to a non-toxic form, thereby disrupting the parasite’s membrane function and leading to its death .

Comparación Con Compuestos Similares

Chloroquine: A widely used antimalarial drug with a similar mechanism of action.

Amodiaquine: Another antimalarial agent effective against chloroquine-resistant strains.

Hydroxychloroquine: Used in the treatment of autoimmune diseases like rheumatoid arthritis and lupus.

Uniqueness: 4-Aminoquinoline is unique due to its versatility in forming various derivatives with distinct pharmacological activities. Its derivatives have been crucial in the fight against malaria and are continually being explored for their potential in treating other diseases .

By understanding the detailed properties and applications of this compound, researchers can continue to develop new and effective treatments for a variety of diseases.

Actividad Biológica

4-Aminoquinoline is a significant compound in the field of medicinal chemistry, particularly known for its antimalarial properties. This article delves into its biological activity, focusing on various studies that highlight its efficacy against malaria, mechanisms of action, and potential for further development as a therapeutic agent.

Overview of this compound

This compound derivatives have been extensively studied due to their ability to combat malaria, particularly against Plasmodium falciparum, which has developed resistance to traditional treatments like chloroquine (CQ). The structural modifications in these compounds aim to enhance their potency and reduce toxicity.

4-Aminoquinolines primarily function by inhibiting hemozoin formation in the digestive vacuole of the malaria parasite. This process disrupts the parasite's ability to detoxify heme, leading to its death. The mechanism is crucial for understanding why certain derivatives exhibit enhanced activity against resistant strains.

Comparative Efficacy

Recent studies have synthesized novel this compound derivatives that exhibit superior efficacy compared to CQ. For instance, compounds such as TDR 58845 and TDR 58846 have shown IC50 values ranging from 5.52 to 89.8 nM against various strains of P. falciparum, including those resistant to CQ . These compounds not only demonstrated high potency but also were effective against different life stages of the parasite, including gametocytes.

In Vitro and In Vivo Studies

- Synthesis and Evaluation :

-

Animal Models :

- In vivo studies using Plasmodium berghei-infected mice demonstrated that TDR 58845 and TDR 58846 could cure infections effectively at doses well tolerated by the subjects . The treatment regimen involved administering these compounds over three consecutive days, showcasing their potential for clinical application.

-

Pharmacokinetic Profiles :

- Pharmacokinetic studies indicate that certain this compound derivatives exhibit favorable distribution and elimination profiles, with half-lives that support their use as effective antimalarials. For example, the pharmacokinetics of two lead compounds showed promising bioavailability and therapeutic efficacy in animal models .

Data Tables

| Compound | IC50 (nM) | Activity Against | Toxicity Level |

|---|---|---|---|

| TDR 58845 | 5.52-89.8 | CQ-resistant strains | Low |

| TDR 58846 | 5.52-89.8 | Early/late gametocytes | Low |

| Novel Derivative | <10 | CQ-sensitive strains | Moderate |

Future Directions

The ongoing research into this compound derivatives highlights their potential as next-generation antimalarials. With increasing resistance observed in malaria parasites, the development of these compounds is critical for ensuring effective treatment options remain available.

Propiedades

IUPAC Name |

quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYRLEXKXQRZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70206491 | |

| Record name | 4-Aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578-68-7 | |

| Record name | 4-Aminoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GTE5P5L97N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.